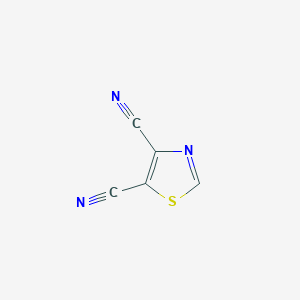

4,5-Thiazoledicarbonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

98027-78-2 |

|---|---|

Molecular Formula |

C5HN3S |

Molecular Weight |

135.15 g/mol |

IUPAC Name |

1,3-thiazole-4,5-dicarbonitrile |

InChI |

InChI=1S/C5HN3S/c6-1-4-5(2-7)9-3-8-4/h3H |

InChI Key |

MBYIVGNQMGGURT-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(S1)C#N)C#N |

Origin of Product |

United States |

Reaction Chemistry and Functionalization of 4,5 Thiazoledicarbonitrile

Reactivity of Nitrile Groups on the Thiazole (B1198619) Ring

The carbon-nitrogen triple bond in the nitrile groups is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orgchemistrysteps.com This inherent electrophilicity is the basis for a variety of addition and transformation reactions.

Nucleophilic Additions to Nitrile Functionalities

The electrophilic carbon atom of the nitrile groups in 4,5-Thiazoledicarbonitrile is a prime target for strong nucleophiles, such as organometallic reagents. ucalgary.ca Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add across the C≡N triple bond to form an intermediate imine salt. chemistrysteps.comlibretexts.org Subsequent hydrolysis of this intermediate during aqueous workup yields a ketone. chemistrysteps.comlibretexts.org This two-step process provides a valuable method for converting the nitrile groups into carbonyl functionalities, thereby attaching new carbon-based side chains to the thiazole ring.

The reaction with cysteine, a biological nucleophile, is another example of nucleophilic addition to nitriles, forming a thioimidate intermediate which can evolve into a thiazoline (B8809763) product. nih.gov This highlights the potential for nitriles on heterocyclic scaffolds to interact with biological molecules.

| Nucleophile Type | Reagent Example | Intermediate | Final Product (after Hydrolysis) |

|---|---|---|---|

| Grignard Reagent | CH₃MgBr (Methylmagnesium bromide) | Imine Salt | Ketone |

| Organolithium Reagent | n-BuLi (n-Butyllithium) | Imine Salt | Ketone |

| Hydride | LiAlH₄ (Lithium aluminum hydride) | Imine Anion | Primary Amine |

| Hydroxide (B78521) Ion | NaOH (Sodium hydroxide) | Imidic Acid | Carboxylic Acid |

| Thiol | Cysteine | Thioimidate | Thiazoline |

Hydrolysis and Alcoholysis of Nitrile Groups

The dinitrile functionalities of this compound can be converted to carboxylic acids through hydrolysis. chemistrysteps.com This transformation can be catalyzed by either acid or base. libretexts.orgucalgary.ca

Acid-catalyzed hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the nitrile nitrogen is first protonated. This protonation significantly increases the electrophilicity of the nitrile carbon, facilitating the attack by a weak nucleophile like water. libretexts.orglibretexts.org The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.com

Base-catalyzed hydrolysis: Under basic conditions (e.g., aqueous NaOH), the strongly nucleophilic hydroxide ion attacks the nitrile carbon directly. libretexts.org This also forms an amide intermediate, which is then hydrolyzed to a carboxylate salt. chemistrysteps.com Acidification in a final workup step yields the carboxylic acid.

In the presence of an alcohol under acidic conditions, a similar reaction known as alcoholysis can occur, leading to the formation of esters.

| Reaction | Reagents | Intermediate | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄, heat | Amide | Thiazole-4,5-dicarboxylic acid |

| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O, heat 2. H₃O⁺ | Amide | Thiazole-4,5-dicarboxylic acid |

| Alcoholysis | Ethanol, H₂SO₄, heat | Imino ether | Diethyl thiazole-4,5-dicarboxylate |

Reduction Reactions of Dinitriles

The nitrile groups can be fully reduced to primary amines. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is commonly used for this transformation. libretexts.orglibretexts.org The reaction involves two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic nitrile carbon. libretexts.org An aqueous workup then protonates the resulting dianion to yield the primary amine. libretexts.org Catalytic hydrogenation, using H₂ gas over a metal catalyst like palladium or nickel, can also achieve this reduction. This would convert this compound into 4,5-bis(aminomethyl)thiazole.

Partial reduction to an aldehyde is also possible using less reactive hydride reagents like diisobutylaluminium hydride (DIBAL-H). The reaction is typically run at low temperatures to prevent over-reduction. DIBAL-H adds one hydride equivalent to the nitrile, forming an imine-aluminum complex which is stable at low temperatures. Subsequent hydrolysis of this complex yields the aldehyde. libretexts.org

Cycloaddition Reactions Involving Nitrile Moieties

The carbon-nitrogen triple bond of a nitrile can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. For instance, nitriles can react with nitrile sulfides to form 1,2,4-thiadiazoles. researchgate.net Similarly, reaction with organic azides (e.g., sodium azide) can yield tetrazole rings, while reaction with nitrile oxides can produce 1,2,4-oxadiazoles. derpharmachemica.com

Nitriles can also function as the 2π component (dienophile) in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, although they are generally less reactive than alkene- or alkyne-based dienophiles. libretexts.orglibretexts.org The reaction typically requires high temperatures or the presence of electron-donating groups on the diene and electron-withdrawing groups (like the thiazole ring itself) on the nitrile. libretexts.orgnih.gov Intramolecular Diels-Alder reactions involving pyridazinecarbonitriles have been shown to afford fused benzonitriles. mdpi.com

| Reaction Type | Reactant Partner | Resulting Heterocycle |

|---|---|---|

| 1,3-Dipolar Cycloaddition | Organic Azide (R-N₃) | Tetrazole |

| 1,3-Dipolar Cycloaddition | Nitrile Sulfide (R-C≡N⁺-S⁻) | 1,2,4-Thiadiazole |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide (R-C≡N⁺-O⁻) | 1,2,4-Oxadiazole |

| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene | Pyridine (B92270) (after rearrangement/elimination) |

Electrophilic and Nucleophilic Substitutions on the Thiazole Ring System

The reactivity of the thiazole ring itself towards substitution reactions is profoundly influenced by the electronic properties of its substituents.

Influence of Nitrile Groups on Ring Reactivity

The two nitrile groups on the this compound molecule are powerful electron-withdrawing groups. They deactivate the aromatic ring through both the inductive effect (due to the high electronegativity of nitrogen) and the resonance effect (by delocalizing the ring's π-electrons into the nitrile group).

This strong deactivation makes the thiazole ring highly electron-deficient. As a result, it is extremely unreactive towards electrophilic aromatic substitution (EAS). masterorganicchemistry.com Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation, which require an electron-rich aromatic ring to attack a strong electrophile, are not expected to proceed under standard conditions. youtube.commasterorganicchemistry.com

Conversely, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (NuAr), should a suitable leaving group be present on the ring (for example, at the C2 position). The electron-withdrawing nitrile groups would effectively stabilize the negatively charged intermediate (a Meisenheimer-like complex) that is formed during the course of a NuAr reaction, thereby lowering the activation energy and facilitating the substitution. researchgate.net The inherent reactivity of the thiazole ring shows a predisposition for nucleophilic attack at the C2 position, which is the most electron-deficient carbon in the unsubstituted ring. pharmaguideline.com The presence of two additional deactivating cyano groups at the C4 and C5 positions would further enhance this effect.

Directed Functionalization Strategies

The functionalization of the this compound core primarily targets the C2 position, as the C4 and C5 positions are substituted by the nitrile groups. The electron-withdrawing nature of the two nitrile groups renders the C2 proton acidic, making it susceptible to deprotonation by strong bases. This directed strategy allows for the introduction of various electrophiles at this specific site.

Organolithium reagents can effectively remove the C2 proton, generating a nucleophilic thiazole ring. pharmaguideline.com This carbanion can then react with a range of electrophiles, such as alkyl halides or aldehydes, to yield C2-substituted derivatives. pharmaguideline.com

Furthermore, modern synthetic methods allow for the direct C-H functionalization of thiazole rings without the need for pre-activation. Palladium-catalyzed direct arylation, for instance, has been shown to be highly effective for functionalizing the C2 position of thiazoles. nih.gov The regioselectivity of these reactions can often be controlled by the careful selection of ligands and bases, enabling the precise installation of aryl groups at the C2 position. nih.gov

Table 1: Regioselective C-H Arylation of Thiazole Derivatives

| Catalyst System | Base | Solvent | Favored Position | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / PPh₃ | NaOᵗBu | Toluene | C2 | nih.gov |

| Pd(OAc)₂ / Bphen | K₃PO₄ | DMF | C5 | nih.gov |

Note: This table illustrates general regioselectivity in thiazole arylation; specific outcomes with this compound may vary.

Derivatization from this compound

The two nitrile groups are the primary sites for derivatization, serving as versatile handles to introduce a variety of other functional groups.

Formation of Amides, Carboxylic Acids, and Esters

The nitrile functionalities of this compound can be readily converted into amides, carboxylic acids, and esters through hydrolysis and subsequent esterification reactions.

Carboxylic Acids: Complete hydrolysis of both nitrile groups is typically achieved under harsh acidic or basic conditions with heating. This process cleaves the carbon-nitrogen triple bonds, replacing them with carboxyl groups to yield thiazole-4,5-dicarboxylic acid. The hydrolysis proceeds through an amide intermediate. mdpi.com

Amides: Partial hydrolysis of the nitriles allows for the synthesis of amides. This transformation can be accomplished under milder conditions, for example, using hydrogen peroxide in a basic medium. Depending on the reaction conditions, it is possible to obtain the corresponding diamide, thiazole-4,5-dicarboxamide, or potentially the mono-amide mono-nitrile intermediate.

Esters: Esters are synthesized from the thiazole-4,5-dicarboxylic acid derivative. The most common method is the Fischer esterification, which involves reacting the dicarboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. mdpi.com Alternatively, the dicarboxylic acid can be converted to its corresponding diacyl chloride using a reagent like thionyl chloride, which then readily reacts with alcohols to form the diester. nih.gov

Synthesis of Amines and Aldehydes from Nitrile Reduction

The reduction of the nitrile groups opens pathways to the corresponding amines and aldehydes, which are valuable synthetic intermediates.

Amines: The complete reduction of both nitrile groups to primary amines is achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, converting the dinitrile into 4,5-bis(aminomethyl)thiazole. wikipedia.org Catalytic hydrogenation, employing hydrogen gas over a metal catalyst like Raney nickel or palladium, also serves as an effective method for this reduction. commonorganicchemistry.com

Aldehydes: The partial reduction of nitriles to aldehydes requires more controlled conditions to prevent over-reduction to amines. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this conversion. masterorganicchemistry.comchemistrysteps.com The reaction is typically performed at low temperatures (e.g., -78 °C). DIBAL-H adds a hydride to the nitrile, forming an imine-aluminum complex. chemistrysteps.comnih.gov Subsequent aqueous workup hydrolyzes this intermediate to yield the aldehyde, in this case, thiazole-4,5-dicarbaldehyde. chemistrysteps.comnih.gov

Table 2: Reduction Products of this compound

| Reagent | Typical Conditions | Product | Functional Group Transformation |

|---|---|---|---|

| LiAlH₄ | Reflux in THF, then H₂O workup | 4,5-Bis(aminomethyl)thiazole | -C≡N → -CH₂NH₂ |

| H₂ / Raney Ni | High pressure H₂, alcohol solvent | 4,5-Bis(aminomethyl)thiazole | -C≡N → -CH₂NH₂ |

| DIBAL-H | Toluene, -78 °C, then H₂O workup | Thiazole-4,5-dicarbaldehyde | -C≡N → -CHO |

Cyclocondensation Reactions with the Dinitrile Scaffold

The adjacent positioning of the two nitrile groups at the C4 and C5 positions makes this compound an excellent precursor for cyclocondensation reactions to form fused heterocyclic systems. This arrangement is analogous to that of phthalonitriles, which are used to synthesize phthalocyanines.

In a similar fashion, this compound can undergo template-driven cyclotetramerization. nih.gov When heated in the presence of a metal salt (e.g., zinc, copper, or cobalt salts) in a high-boiling solvent, four molecules of the dinitrile can condense to form a large, highly conjugated macrocycle. researchgate.net The resulting structure is a thiazole-annulated analogue of a phthalocyanine, where the thiazole rings are fused to the periphery of the macrocyclic core. These complex molecules possess unique electronic and photophysical properties.

Palladium-Catalyzed Cross-Coupling Reactions at the Thiazole Core

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to the thiazole core of this compound. mdpi.com As the C4 and C5 positions are blocked, these reactions occur at the C2 position.

A common strategy involves a two-step process: halogenation followed by cross-coupling. The C2 position of the thiazole ring can be halogenated (e.g., brominated or iodinated) using appropriate reagents. researchgate.net The resulting 2-halo-4,5-thiazoledicarbonitrile is then a suitable substrate for a variety of palladium-catalyzed reactions, such as:

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid. mdpi.com

Stille Coupling: Reaction with an organostannane reagent.

Heck Coupling: Reaction with an alkene.

An alternative, more atom-economical approach is the direct C-H activation/arylation mentioned previously, which bypasses the need for the halogenation step. nih.govrsc.org In this method, a palladium catalyst facilitates the direct coupling of the C2-H bond with an aryl halide, offering a more streamlined route to C2-functionalized thiazoles.

Advanced Derivatives and Fused Heterocyclic Systems from the 4,5 Thiazoledicarbonitrile Scaffold

Synthesis of Substituted 4,5-Thiazoledicarbonitrile Analogues

The introduction of various functional groups onto the this compound scaffold allows for the fine-tuning of its chemical and physical properties. Strategies for substitution can be broadly categorized by the electronic nature of the groups being introduced.

The reactivity of the thiazole (B1198619) ring in this compound is heavily influenced by the two cyano groups, which are strongly electron-withdrawing. This generally deactivates the ring towards electrophilic aromatic substitution. pharmaguideline.com However, nucleophilic substitution reactions, particularly at the C2 position, are a viable strategy for introducing a range of substituents. For instance, a 2-halo-4,5-dicyanothiazole can serve as a precursor for the introduction of electron-donating groups through reactions with nucleophiles such as amines, alkoxides, and thiolates. pharmaguideline.com The synthesis of 2-aryl-4,5-dihydrothiazole analogues from substituted benzonitriles has been demonstrated, and a similar approach could potentially be adapted for dicyanothiazole derivatives. nih.govnih.gov

The introduction of electron-withdrawing groups can be more challenging. One approach involves the synthesis of thiazole precursors that already contain the desired electron-withdrawing substituent prior to the formation of the thiazole ring. For example, the Hantzsch thiazole synthesis allows for the condensation of α-haloketones with thioamides, where the substituents on either of these starting materials will be incorporated into the final thiazole product. organic-chemistry.org

| Substitution Strategy | Precursor | Reagents and Conditions | Resulting Substituent |

|---|---|---|---|

| Nucleophilic Substitution | 2-Halo-4,5-dicyanothiazole | Amines, Alkoxides, Thiolates | Amino, Alkoxy, Thioether (Electron-Donating) |

| Hantzsch Thiazole Synthesis | Substituted α-haloketone and/or thioamide | Condensation | Varies (Electron-Donating or Electron-Withdrawing) |

The creation of chiral derivatives of this compound can be approached through several stereoselective strategies. One common method involves the use of a chiral auxiliary. mdpi.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to control the stereochemical outcome of a subsequent reaction. mdpi.com For instance, a chiral amine could be reacted with a 2-carboxy-4,5-dicyanothiazole to form a chiral amide. The chiral center on the amine can then direct the stereoselective functionalization of the thiazole ring or its substituents.

Another approach is the use of chiral starting materials in the synthesis of the thiazole ring itself. For example, a chiral α-haloketone can be used in a Hantzsch-type synthesis to produce a chiral thiazole derivative. nih.gov Furthermore, chiral resolution techniques, such as chromatography with a chiral stationary phase, can be employed to separate a racemic mixture of chiral this compound derivatives into their individual enantiomers. wikipedia.orgtcichemicals.com

| Stereoselective Method | Description | Example Application |

|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct a stereoselective reaction. | Reaction of a chiral amine with a thiazole carboxylic acid to guide subsequent transformations. |

| Chiral Starting Material | Use of an enantiomerically pure precursor in the ring synthesis. | Hantzsch synthesis using a chiral α-haloketone. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Chromatographic separation using a chiral stationary phase. |

Thiazole-Fused Polycyclic Aromatic Systems

The dinitrile functionality of this compound provides a reactive handle for the construction of fused polycyclic aromatic systems. These annulation reactions lead to the formation of novel heterocyclic scaffolds with extended π-systems.

Thiazolopyridines and thiazolopyrimidines are important classes of fused heterocyclic compounds. The synthesis of thiazolo[4,5-b]pyridines can be achieved through the annulation of a pyridine (B92270) ring onto a thiazole precursor. dmed.org.uanih.gov For instance, a 2-amino-4,5-dicyanothiazole could potentially undergo a condensation reaction with a 1,3-dicarbonyl compound to form a thiazolo[4,5-b]pyridine. Similarly, the synthesis of thiazolo[4,5-d]pyrimidines can be accomplished by constructing a pyrimidine (B1678525) ring from a suitably functionalized thiazole. nih.gov The reaction of a 2-amino-4,5-dicyanothiazole with an orthoformate, for example, could lead to the formation of a thiazolo[4,5-d]pyrimidine (B1250722) derivative. Solid-phase synthesis has also been employed to create libraries of thiazolo[4,5-d]pyrimidine derivatives. nih.gov

Annulation reactions involving the nitrile groups of this compound are a key strategy for building fused polycyclic systems. These reactions typically involve the reaction of the dinitrile with a dinucleophile, leading to a ring-closing condensation. For example, reaction with hydrazine (B178648) could potentially yield a fused pyridazine (B1198779) ring, while reaction with hydroxylamine (B1172632) could lead to a fused isoxazole.

Cycloaddition reactions also represent a powerful tool for annulation. wikipedia.org If a diene functionality can be introduced onto the this compound scaffold, a Diels-Alder reaction with a suitable dienophile could be used to construct a six-membered ring. The specific conditions and outcomes of these annulation reactions will depend on the nature of the substituents on the thiazole ring and the reaction partners.

| Fused System | Synthetic Strategy | Potential Starting Material | Potential Reagents |

|---|---|---|---|

| Thiazolo[4,5-b]pyridine | Condensation/Annulation | 2-Amino-4,5-dicyanothiazole | 1,3-Dicarbonyl compounds |

| Thiazolo[4,5-d]pyrimidine | Condensation/Annulation | 2-Amino-4,5-dicyanothiazole | Orthoformates, Formamide |

Macromolecular and Polymeric Structures Incorporating this compound Units

The unique electronic properties and reactive functional groups of this compound make it an attractive monomer for the synthesis of novel macromolecular and polymeric structures. Thiazole-containing polymers are known for their thermal stability and have been investigated for applications in organic electronics. mdpi.com

The nitrile groups of this compound can be chemically modified, for example, through hydrolysis to carboxylic acids. The resulting dicarboxylic acid monomer could then be used in polycondensation reactions with diols or diamines to produce polyesters and polyamides, respectively.

Alternatively, a dihalo-substituted this compound could serve as a monomer in cross-coupling polymerization reactions, such as Suzuki or Stille coupling, to create conjugated polymers with a thiazole-based backbone. These polymers are expected to possess interesting optoelectronic properties due to the electron-deficient nature of the thiazole ring. The incorporation of the 4,5-dicyanothiazole unit into a polymer backbone could lead to materials with high thermal stability and potential applications as semiconductors or in dye-sensitized solar cells. nih.govresearchgate.net Thiazole- and thiadiazole-based metal-organic frameworks and coordination polymers have also been explored for luminescent applications. mdpi.comresearchgate.net

| Polymer Type | Monomer Derivative | Polymerization Method | Potential Properties |

|---|---|---|---|

| Polyester | 4,5-Thiazoledicarboxylic acid | Polycondensation | High thermal stability |

| Polyamide | 4,5-Thiazoledicarboxylic acid | Polycondensation | High thermal stability, specific solubility |

| Conjugated Polymer | 2,5-Dihalo-4-substituted-thiazole | Cross-coupling (e.g., Suzuki, Stille) | Semiconducting, Optoelectronic activity |

Design of Monomers for Polymerization

The dinitrile functionality of this compound serves as a key reactive site for the synthesis of novel monomers. Researchers have successfully employed various chemical strategies to transform this core structure into polymerizable units. One common approach involves the conversion of the nitrile groups into other functional moieties that are amenable to polymerization reactions. For instance, the nitrile groups can be hydrolyzed to carboxylic acids, which can then be used in step-growth polymerization to form polyesters or polyamides.

Another strategy involves the use of the thiazole ring itself as a component of the polymer backbone. By attaching polymerizable groups, such as vinyl or acetylene (B1199291) functionalities, to the thiazole ring, monomers can be designed for chain-growth polymerization. The specific placement of these groups on the ring can influence the resulting polymer's properties, including its solubility, thermal stability, and electronic characteristics.

The design of these monomers often involves multi-step synthetic routes. For example, a bipyridine-functionalized monomer was synthesized from 4,5-diazafluoren-9-one, which was then converted into a polymerizable methacrylate (B99206) monomer. researchgate.net Similarly, new sustainable monomers have been designed by functionalizing itaconic acid with thiolactone moieties through an amidification reaction in water. rsc.org These examples highlight the versatility of synthetic chemistry in creating a diverse range of monomers from heterocyclic precursors for various polymerization techniques. researchgate.netrsc.org

Formation of Conjugated Polymers

Conjugated polymers derived from this compound are of particular interest due to their potential applications in organic electronics, such as organic solar cells (OSCs) and organic field-effect transistors (OFETs). mdpi.com These polymers are characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons and gives rise to their unique electronic and optical properties. mdpi.com

The synthesis of these polymers often involves cross-coupling reactions, such as Sonogashira polymerization. nih.govmdpi.com For example, four new conjugated copolymers based on fluorene (B118485) and 4,4'-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) were synthesized via this method. nih.govmdpi.com The properties of the resulting polymers can be tuned by carefully selecting the comonomers and the polymerization conditions. For instance, the incorporation of different aromatic units into the polymer backbone can alter the bandgap and the charge carrier mobility of the material. mdpi.com

The thermal stability and electrochemical properties of these polymers are crucial for their performance in electronic devices. Thermogravimetric analysis (TGA) is often used to assess the thermal stability of these materials. mdpi.com Cyclic voltammetry (CV) is employed to determine the HOMO and LUMO energy levels, which are important parameters for understanding the electronic behavior of the polymers. mdpi.com

| Polymer | Monomers | Polymerization Method | Thermal Stability (Td, 5% weight loss) | HOMO (eV) | LUMO (eV) |

| P1 | Fluorene, BODIPY | Sonogashira | ~350 °C | -5.45 | -3.21 |

| P2 | Fluorene, BODIPY, p-diacetylenebenzene | Sonogashira | ~330 °C | -5.48 | -3.25 |

| P3 | Fluorene, BODIPY | Sonogashira | ~380 °C | -5.52 | -3.18 |

| P4 | Fluorene, BODIPY, p-diacetylenebenzene | Sonogashira | ~360 °C | -5.55 | -3.22 |

Donor-acceptor (D-A) type copolymers based on benzo[1,2-b:4,5-b′]dithiophene and 2,1,3-benzothiadiazole (B189464) have been synthesized via direct arylation polycondensation. rsc.org This method has been optimized to achieve high molecular weight polymers with excellent C-H selectivity in nonpolar solvents. rsc.org The resulting polymers have shown promise for applications in organic electronics. rsc.org

Development of Supramolecular Assemblies Based on this compound

Supramolecular assemblies are ordered structures formed through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nso-journal.org this compound and its derivatives are excellent candidates for the construction of supramolecular assemblies due to the presence of nitrogen atoms in the thiazole ring and the nitrile groups, which can act as hydrogen bond acceptors.

The formation of these assemblies can be influenced by various factors, including the solvent, temperature, and pH. nso-journal.org For instance, the morphology of carbon nitride materials derived from supramolecular assemblies can be controlled by adjusting the pH during the synthesis. nso-journal.org Similarly, the temperature can affect the morphology of melamine-cyanuric acid complexes. nso-journal.org

The crystal structure of related dicyano-substituted heterocycles, such as 2-diazoimidazole-4,5-dicarbonitrile, reveals short contact distances between molecules, indicating the presence of strong intermolecular interactions. nih.govlanl.gov These interactions play a crucial role in the formation of well-ordered supramolecular structures. nih.govlanl.gov

Supramolecular assemblies based on thiazole-containing molecules have shown potential in various applications. For example, five novel supramolecular assemblies based on a thiazolothiazole extended viologen moiety have been synthesized and shown to exhibit reversible photochromic behavior. researchgate.net These materials could have applications in optical data storage and smart windows.

The design of melem-based supramolecular assemblies has been explored for the synthesis of porous polymeric carbon nitrides with enhanced photocatalytic activity. rsc.org The inclusion of small triazine analogs into the melem-based honeycomb structure leads to materials with controlled electronic, optical, and catalytic properties. rsc.org These materials have shown high activity for hydrogen evolution and CO2 reduction. rsc.org

Coordination Chemistry of 4,5 Thiazoledicarbonitrile

Ligand Design and Coordination Modes

The coordination behavior of 4,5-Thiazoledicarbonitrile is dictated by the electronic and steric properties of its constituent atoms. The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen, along with the two nitrile (-CN) groups at the 4 and 5 positions, provides a versatile array of potential coordination sites.

Nitrogen-Donor Ligand Characteristics (Thiazole Nitrogen, Nitrile Nitrogen)

The primary coordination sites of this compound are the nitrogen atoms. The lone pair of electrons on the thiazole ring's nitrogen atom makes it a potent Lewis base, readily available for coordination to a metal center. This mode of coordination is a common feature in thiazole-containing ligands.

Furthermore, the nitrogen atoms of the two nitrile groups present additional coordination possibilities. Nitrile groups can coordinate to metal ions in a terminal (end-on) fashion, where the nitrogen lone pair forms a sigma bond with the metal. In some instances, the π-system of the nitrile group can also participate in bonding. The presence of two adjacent nitrile groups opens up the possibility of chelation or bridging between metal centers, leading to the formation of polynuclear complexes and coordination polymers. The coordination behavior of the closely related 4,5-dicyanoimidazolate ligand, which has been shown to coordinate through its imidazole (B134444) and cyano nitrogen atoms, provides a strong indication of the potential for similar coordination modes in this compound.

Multidentate and Chelating Properties

The arrangement of donor atoms in this compound allows for various denticities and coordination modes. It can function as a monodentate ligand, coordinating through either the thiazole nitrogen or one of the nitrile nitrogens. More interestingly, it possesses the potential to act as a bidentate or even a tridentate ligand.

As a bidentate ligand, it could chelate a single metal center through the thiazole nitrogen and one of the adjacent nitrile nitrogens, forming a stable five-membered chelate ring. Alternatively, the two nitrile groups could potentially bridge two different metal centers, leading to the formation of one-dimensional, two-dimensional, or three-dimensional coordination polymers. The ability of related dicyano-heterocyclic ligands to form such extended structures underscores the potential of this compound in the construction of metal-organic frameworks (MOFs). The multidentate nature of this ligand is a key aspect of its utility in crystal engineering and the design of functional supramolecular assemblies.

Synthesis of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent or solvent system. The choice of metal, counter-ion, solvent, and reaction conditions (e.g., temperature, stoichiometry) can significantly influence the final product's structure and dimensionality.

Transition Metal Complexes

Transition metals, with their variable oxidation states and coordination geometries, are prime candidates for forming complexes with this compound. The synthesis of transition metal complexes with thiazole-containing ligands is a well-established area of research. These reactions are often carried out in polar solvents like methanol, ethanol, or acetonitrile, where both the ligand and the metal salt are soluble.

The resulting complexes can range from simple mononuclear species to complex polynuclear clusters or extended coordination polymers. Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, along with single-crystal X-ray diffraction, are crucial for the characterization of these complexes and the definitive determination of the ligand's coordination mode.

Table 1: Potential Coordination Modes of this compound with Transition Metals

| Coordination Mode | Potential Donor Atoms Involved | Resulting Structure |

|---|---|---|

| Monodentate | Thiazole Nitrogen | Discrete Complex |

| Monodentate | Nitrile Nitrogen | Discrete Complex |

| Bidentate Chelating | Thiazole Nitrogen and adjacent Nitrile Nitrogen | Discrete Complex |

| Bidentate Bridging | Two Nitrile Nitrogens | Coordination Polymer |

| Tridentate Chelating | Thiazole Nitrogen and both Nitrile Nitrogens | Discrete Complex |

Main Group Metal Complexes

While the coordination chemistry of this compound with transition metals is more extensively explored, its potential to form complexes with main group metals should not be overlooked. Main group metal ions, such as those from groups 1, 2, 12, 13, and 14, can also form stable coordination compounds. The synthesis of these complexes would likely follow similar methodologies to those used for transition metals.

The resulting architectures could be influenced by the larger ionic radii and different coordination preferences of the main group metals compared to transition metals. The formation of coordination polymers with interesting topologies and potential applications in areas such as luminescence and catalysis is a plausible outcome of exploring the reactions between this compound and main group metal salts. Further research in this area is warranted to fully elucidate the coordination behavior of this versatile ligand with a broader range of the periodic table.

Table 2: List of Compounds

| Compound Name |

|---|

Structural Characterization of Coordination Compounds

Geometric isomerism is a form of stereoisomerism where the arrangement of ligands around a central metal atom differs in space. uwimona.edu.jmwikieducator.orgsolubilityofthings.com This type of isomerism is common in coordination complexes, particularly in square planar and octahedral geometries. uwimona.edu.jmwikieducator.org

For a hypothetical octahedral complex with two this compound ligands and four other monodentate ligands (e.g., [M(C₅N₃S)₂(X)₄]), cis and trans isomers could exist. wikieducator.org

Cis Isomer : The two this compound ligands would be positioned adjacent to each other, at a 90° angle. purdue.edu

Trans Isomer : The two this compound ligands would be located on opposite sides of the central metal ion, at a 180° angle. purdue.edu

The specific isomer formed would depend on factors such as the nature of the metal ion, the other ligands present, and the reaction conditions. The existence and stability of these isomers would significantly influence the complex's properties, including its reactivity, color, and solubility.

The coordination number of a metal complex is the number of donor atoms directly bonded to the central metal ion. highland.cc.il.usuomustansiriyah.edu.iq This number is influenced by the size and charge of the metal ion, the size and nature of the ligands, and electronic factors. highland.cc.il.us Common coordination numbers for transition metals are 4 and 6, leading to tetrahedral, square planar, or octahedral geometries. highland.cc.il.usuomustansiriyah.edu.iq However, coordination numbers from 2 to over 9 are known. libretexts.org

In complexes with this compound, the coordination number could vary based on how the ligand binds to the metal center.

Monodentate Coordination : If the ligand binds through only one of its potential donor atoms (e.g., the thiazole nitrogen), it would contribute one to the coordination number.

Bidentate/Bridging Coordination : If the ligand acts as a chelating agent (binding through two atoms to the same metal) or as a bridging ligand (connecting two different metal centers), it would influence the formation of different structures, from simple mononuclear complexes to extended coordination polymers. The steric bulk of the ligand and the electronic preferences of the metal would be key in determining the final coordination number and geometry. pearson.com

Table 1: Common Coordination Numbers and Geometries

| Coordination Number | Geometry |

|---|---|

| 4 | Tetrahedral, Square Planar |

| 5 | Trigonal Bipyramidal, Square Pyramidal |

Electronic and Optical Properties of this compound Metal Complexes

The electronic and optical properties of coordination complexes, such as their color, absorption and emission of light (luminescence), are dictated by their electronic structure. rsc.org These properties are a direct consequence of electronic transitions between molecular orbitals, which are primarily influenced by the nature of the metal ion and the coordinated ligands. researchgate.net

Metal-organic frameworks (MOFs) and coordination polymers are classes of materials where these properties can be tuned by changing the metal or organic linker. rsc.orgrsc.org Thiazole-based ligands are known to be components of luminescent coordination polymers. mdpi.com The electronic properties of such materials arise from different types of electronic transitions:

d-d Transitions : Transitions between the d-orbitals of the metal center. The energy of these transitions is sensitive to the geometry of the complex and the nature of the ligands.

Charge-Transfer (CT) Transitions : These can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfers. They are typically much more intense than d-d transitions.

Intra-ligand (IL) Transitions : Electronic transitions occurring within the ligand molecule itself. rsc.org

Table 2: Types of Electronic Transitions in Coordination Complexes

| Transition Type | Description |

|---|---|

| d-d | Between metal d-orbitals |

| LMCT | Ligand-to-Metal Charge Transfer |

| MLCT | Metal-to-Ligand Charge Transfer |

Theoretical and Computational Investigations of 4,5 Thiazoledicarbonitrile

Electronic Structure Calculations (DFT, Ab Initio)

Electronic structure calculations are fundamental to modern chemistry, providing insights into how electrons are distributed within a molecule and how this distribution influences its properties and reactivity. researchgate.net Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, offering a detailed picture of molecular orbitals and charge distributions. researchgate.netmdpi.com

For 4,5-Thiazoledicarbonitrile, these calculations would begin with the optimization of its molecular geometry to find the most stable arrangement of atoms. This optimized structure serves as the basis for all subsequent property calculations.

Molecular Orbital Analysis and Frontier Orbitals

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. researchgate.net Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org These orbitals are critical in determining a molecule's chemical reactivity and its optical and electronic properties. rsc.orgacademie-sciences.fr

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. mdpi.comrsc.org The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's kinetic stability and the energy required for its lowest electronic excitation. rsc.org A smaller gap generally suggests higher reactivity and a tendency to absorb light at longer wavelengths. rsc.orgcaspre.ca

For this compound, the HOMO is expected to be primarily localized on the electron-rich thiazole (B1198619) ring, which contains sulfur and nitrogen heteroatoms with lone pairs of electrons. The LUMO, conversely, is anticipated to be distributed over the π-system of the ring and significantly influenced by the two strongly electron-withdrawing nitrile (-C≡N) groups. This distribution would facilitate electron acceptance. The presence of these nitrile groups is expected to lower the energy of the LUMO, resulting in a relatively moderate HOMO-LUMO gap.

Table 1: Predicted Frontier Orbital Properties for this compound This table presents expected values based on the analysis of similar heterocyclic and nitrile-containing compounds in the absence of specific published data for this compound.

| Parameter | Expected Value/Description | Significance |

|---|---|---|

| HOMO Energy | Moderate to Low | Indicates electron-donating capability of the thiazole ring. |

| LUMO Energy | Low | Indicates strong electron-accepting capability due to nitrile groups. |

| HOMO-LUMO Gap (ΔE) | Moderate | Suggests potential for electronic applications and reactivity. rsc.org |

| HOMO Localization | Primarily on the thiazole ring (S and N atoms). | Site of potential electrophilic attack. |

| LUMO Localization | Distributed across the C=C bond and nitrile groups. | Site of potential nucleophilic attack. |

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density in a molecule is rarely uniform. A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the three-dimensional charge distribution of a molecule. mdpi.comgre.ac.uk It maps the electrostatic potential onto the molecule's electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. gre.ac.uk

In an MEP map, regions of negative potential are typically colored red, indicating an excess of electron density, while regions of positive potential are colored blue, indicating a deficiency of electrons. Green and yellow areas represent regions of neutral or intermediate potential. gre.ac.uk

For this compound, the MEP map would be expected to show significant negative electrostatic potential around the nitrogen atoms of the two nitrile groups and, to a lesser extent, the nitrogen and sulfur atoms of the thiazole ring, due to their high electronegativity and the presence of lone pairs. Conversely, the hydrogen atom on the thiazole ring and the carbon atoms of the nitrile groups would likely exhibit a positive or near-neutral potential. This map is invaluable for predicting how the molecule will interact with other molecules, such as in intermolecular bonding or chemical reactions. mdpi.com

Spectroscopic Property Predictions

Computational methods are widely used to predict various types of molecular spectra, aiding in the interpretation of experimental data and the characterization of new compounds. mdpi.comnih.gov

Vibrational Frequency Calculations (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the different ways a molecule can vibrate. mdpi.com Theoretical frequency calculations using DFT can predict the wavenumbers and intensities of vibrational modes. mdpi.commdpi.com These predictions are instrumental in assigning the bands observed in experimental spectra to specific molecular motions, such as stretching, bending, and rocking. nih.govsourceforge.io

For this compound, the most characteristic and intense vibrations would be associated with the nitrile groups and the thiazole ring. The C≡N stretching vibration is expected to appear as a strong, sharp band in the 2220-2260 cm⁻¹ region of the IR spectrum. The thiazole ring itself would produce a series of characteristic bands corresponding to C=C, C=N, and C-S stretching, as well as various ring deformation modes, typically found in the 1000-1600 cm⁻¹ fingerprint region.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table presents representative frequency ranges for key functional groups. Precise values require specific DFT calculations.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C-H Stretch (Thiazole) | 3050 - 3150 | Medium | Medium |

| C≡N Stretch | 2220 - 2260 | Strong | Medium-Strong |

| C=N Stretch (Ring) | 1550 - 1650 | Medium-Strong | Medium |

| C=C Stretch (Ring) | 1450 - 1550 | Medium | Strong |

| Thiazole Ring Modes | 1000 - 1400 | Medium-Strong | Medium-Strong |

| C-S Stretch (Ring) | 600 - 800 | Medium | Strong |

Electronic Excitation Spectra (UV-Vis, Photoluminescence)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states. The lowest energy transition, often corresponding to the HOMO→LUMO transition, typically dictates the maximum absorption wavelength (λmax).

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the conjugated system of the thiazole ring and nitrile groups. The HOMO-LUMO gap calculated from the electronic structure analysis provides a first approximation of the energy for the main absorption band. Given its aromatic and conjugated nature, the molecule would likely absorb in the UV region. Computational analysis can also provide the oscillator strength for each transition, which relates to the intensity of the absorption band.

While UV-Vis absorption is readily calculated, predicting photoluminescence (fluorescence or phosphorescence) is more complex. However, analysis of the excited state geometries and energies can offer insights into whether a molecule is likely to be emissive. researchgate.net

Table 3: Predicted Electronic Transition Properties for this compound This table outlines the expected nature of electronic transitions based on general principles of TD-DFT.

| Parameter | Expected Value/Description |

|---|---|

| λmax (Maximum Absorption) | Expected in the UV region (e.g., 250-350 nm). |

| Dominant Transition | HOMO → LUMO (π → π* character). |

| Oscillator Strength (f) | Moderate to high for the main absorption band. |

| Photoluminescence | Potentially fluorescent, but requires specific analysis of excited states. |

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for molecular structure elucidation in solution. Computational methods, particularly DFT using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the NMR chemical shifts (δ) for nuclei such as ¹H and ¹³C. These predictions are calculated relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

For this compound, due to the molecule's symmetry, the ¹³C NMR spectrum is expected to show three distinct signals: one for the two equivalent nitrile carbons, one for the two equivalent carbons of the C=C bond (C4 and C5), and one for the carbon atom at the 2-position (C2). The ¹H NMR spectrum would show a single signal for the proton at the 2-position. The chemical shifts would be influenced by the electron-withdrawing effects of the heteroatoms and the nitrile groups, with the carbons attached to the nitriles (C4, C5) expected to be significantly deshielded (shifted downfield).

Table 4: Predicted NMR Spectroscopy Signals for this compound Predictions are based on molecular symmetry and typical chemical shift ranges.

| Nucleus | Number of Unique Signals | Expected Chemical Shift (δ) Range (ppm) | Rationale |

|---|---|---|---|

| ¹H | 1 | 8.0 - 9.5 | Aromatic proton on a heterocyclic ring, deshielded by heteroatoms. |

| ¹³C | 3 | C2: 150 - 165 | Carbon adjacent to both S and N in a thiazole ring. |

| C4/C5: 120 - 140 | sp² carbons in the ring, attached to nitrile groups. | ||

| -CN: 110 - 120 | Carbons of the nitrile functional groups. |

Mechanistic Studies of Reactions

Extensive searches of scientific literature and computational chemistry databases did not yield specific mechanistic studies focused on reactions involving this compound. While computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating reaction mechanisms, their application to this particular compound has not been reported in the available literature. General principles of computational chemistry suggest that such studies would be valuable for understanding its reactivity.

Reaction Pathway Elucidation and Transition State Analysis

There is no specific information available in the searched scientific literature regarding the elucidation of reaction pathways or transition state analysis for reactions involving this compound. Theoretical investigations would typically involve mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products. This process includes the identification of transition states, which are critical saddle points on the energy surface that represent the energy barrier to the reaction. Techniques such as quasi-Newton (QN) methods or quadratic synchronous transit (QST) methods are commonly employed to locate these transition states. researchgate.net However, no such analyses have been published for this compound.

Molecular Dynamics Simulations and Conformational Analysis

There are no published molecular dynamics (MD) simulations or detailed conformational analyses specifically for this compound. MD simulations are a computational method used to study the physical movements of atoms and molecules over time, providing insights into dynamic processes and conformational flexibility. mdpi.com Conformational analysis, often performed using computational methods, aims to identify the stable spatial arrangements of atoms in a molecule (conformers) and their relative energies. nih.gov While these techniques are widely applied in chemical research, they have not been specifically utilized to study the conformational behavior of this compound according to the available literature.

Design and Screening of Novel Derivatives through Computational Methods

While computational methods are frequently used for the design and virtual screening of derivatives of heterocyclic compounds for various applications, including drug discovery, there are no specific studies detailing the design and screening of novel derivatives based on the this compound scaffold. nih.govfrontiersin.org The general approach involves using the core structure as a template to generate a virtual library of related compounds, which are then evaluated in silico for desired properties, such as binding affinity to a biological target. frontiersin.org This strategy accelerates the discovery of new functional molecules. However, the application of this methodology to this compound has not been documented in the searched scientific literature.

Advanced Spectroscopic and Crystallographic Characterization Techniques

Vibrational Spectroscopy for Structural Elucidation (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups and characterizing the bonding within a molecule. vscht.cz These two techniques are complementary; IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from molecular vibrations that cause a change in the molecule's polarizability.

The vibrational spectrum of 4,5-Thiazoledicarbonitrile is dominated by features arising from its two key components: the thiazole (B1198619) ring and the two nitrile functional groups. While specific experimental spectra for this compound are not widely published, the expected characteristic bands can be predicted based on established group frequencies.

Key expected vibrational modes include:

Nitrile (C≡N) Stretching: This is one of the most characteristic vibrations. The C≡N triple bond stretch typically appears as a sharp, intense band in the IR spectrum in the range of 2260-2200 cm⁻¹. masterorganicchemistry.com Its intensity in the Raman spectrum can be variable. The presence of two nitrile groups may lead to symmetric and asymmetric stretching modes, which could result in two distinct peaks or a broadened peak in this region.

Thiazole Ring Vibrations: The heterocyclic aromatic ring gives rise to several characteristic bands.

C=N and C=C Stretching: These vibrations are expected in the 1650-1450 cm⁻¹ region. These bands are often coupled and can be of medium to strong intensity in both IR and Raman spectra. For a related compound, 2-aminothiazole, C=C and C=N stretching bands are observed around 1519 cm⁻¹ and 1443 cm⁻¹. researchgate.net

Ring Breathing Modes: Aromatic and heteroaromatic rings exhibit characteristic "breathing" modes where the entire ring expands and contracts symmetrically. These are often strong and sharp in the Raman spectrum and can be found in the 1000-800 cm⁻¹ region.

C-S Stretching: The carbon-sulfur bond within the thiazole ring is expected to produce a stretching vibration in the 800-600 cm⁻¹ range. These bands are typically weak to medium in intensity.

The region below 1500 cm⁻¹ is known as the fingerprint region, where complex coupled vibrations create a unique pattern for each molecule. youtube.com

Interactive Data Table: Expected Vibrational Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Nitrile Stretch (νC≡N) | -C≡N | 2260 - 2200 | Strong, Sharp | Medium to Strong |

| Ring Skeletal Stretch (νC=N/νC=C) | Thiazole Ring | 1650 - 1450 | Medium to Strong | Medium to Strong |

| Ring Breathing Mode | Thiazole Ring | 1000 - 800 | Weak to Medium | Strong |

| C-S Stretch (νC-S) | Thiazole Ring | 800 - 600 | Weak to Medium | Medium |

Resonance Raman (RR) spectroscopy is a powerful variant of Raman spectroscopy where the wavelength of the incident laser is chosen to match an electronic absorption band of the molecule. This results in a significant enhancement (by a factor of 10² to 10⁶) of the Raman signals for vibrational modes that are coupled to that specific electronic transition.

For this compound, the thiazole ring and nitrile groups constitute a conjugated π-system, which is expected to have π → π* electronic transitions in the ultraviolet (UV) region. If a laser with a wavelength corresponding to one of these transitions is used, the RR spectrum would be dominated by intensely enhanced peaks corresponding to the vibrations of the chromophore. This would likely include the C=C and C=N stretching modes of the thiazole ring, as these bonds are directly involved in the electronic transition. This selectivity allows for the detailed study of a specific part of a molecule, even in complex mixtures, and can provide insights into the geometry and nature of the excited electronic state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon framework and probing the electronic environment of nuclei within a molecule.

Proton (¹H) NMR: The structure of this compound contains no hydrogen atoms. Consequently, its ¹H NMR spectrum is expected to be blank, showing no signals other than that of the deuterated solvent or a reference standard like tetramethylsilane (B1202638) (TMS).

Carbon (¹³C) NMR: In contrast to ¹H NMR, the ¹³C NMR spectrum provides crucial information about the carbon skeleton. The molecule has five carbon atoms in unique chemical environments, and thus five distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shift (δ) of each carbon is influenced by its hybridization and proximity to electronegative atoms (nitrogen and sulfur). libretexts.org

The expected chemical shift regions for the carbons in this compound are:

Thiazole Ring Carbons (C2, C4, C5): These are sp² hybridized carbons within a heteroaromatic ring. Their chemical shifts are expected in the aromatic region, typically between 110-160 ppm. bhu.ac.in The C2 carbon, situated between the nitrogen and sulfur atoms, would likely have a different chemical shift compared to C4 and C5, which are bonded to the electron-withdrawing nitrile groups.

Nitrile Carbons (-C≡N): The sp hybridized carbons of the nitrile groups typically resonate in a distinct region, generally between 110-125 ppm. youtube.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Hybridization | Predicted Chemical Shift (δ) Range (ppm) | Notes |

| C2 | sp² | 145 - 160 | Located between two heteroatoms (N and S), expected to be downfield. |

| C4 | sp² | 110 - 130 | Attached to a nitrile group and sulfur. |

| C5 | sp² | 110 - 130 | Attached to a nitrile group and nitrogen. |

| C≡N (at C4) | sp | 110 - 125 | Electron-withdrawing group, chemical shift influenced by the ring. |

| C≡N (at C5) | sp | 110 - 125 | May have a slightly different shift from the other nitrile due to asymmetry. |

¹⁵N NMR spectroscopy, despite the low natural abundance (0.37%) and lower sensitivity of the ¹⁵N isotope, provides direct insight into the chemical environment of nitrogen atoms. For this compound, three distinct nitrogen environments are present: the sp²-hybridized nitrogen in the thiazole ring and the two sp-hybridized nitrogens of the nitrile groups. These are expected to resonate in different regions of the ¹⁵N NMR spectrum.

Thiazole Nitrogen: Pyridine-like nitrogens in heteroaromatic rings typically have chemical shifts in the range of 230 to 330 ppm (relative to liquid NH₃). science-and-fun.de

Nitrile Nitrogens: The nitrogen atoms of nitrile groups are generally found further upfield, with typical chemical shifts in the range of 225 to 240 ppm. science-and-fun.de

¹⁵N NMR can therefore be used to confirm the presence of both types of nitrogen atoms in the molecule and study how their electronic environments are affected by substitution or intermolecular interactions. nih.gov

Two-dimensional (2D) NMR experiments are fundamental for determining the complete structure and connectivity of complex molecules. However, the most common 2D NMR techniques rely on the presence of protons and their interactions (through bonds or through space) with other nuclei. researchgate.net Due to the complete absence of protons in this compound, these standard experiments are not applicable.

COSY (Correlation Spectroscopy): This experiment reveals scalar (J-J) coupling between protons, typically over two to three bonds. Since there are no protons, a COSY spectrum of this compound would show no cross-peaks. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons (or other heteroatoms) to which they are attached (one-bond correlation). Without any C-H bonds, an HSQC experiment is not feasible.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two to three bonds). It is a powerful tool for piecing together molecular fragments. Again, the lack of protons makes a standard HMBC experiment impossible for this molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds. It is crucial for determining stereochemistry and conformation. Without protons, no NOE effects can be observed, and thus a NOESY experiment is not applicable.

The characterization of this aprotic molecule would require alternative, less common techniques such as ¹³C-¹³C INADEQUATE to establish carbon-carbon connectivity, though such experiments are very insensitive and time-consuming.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For a compound like this compound, it would provide crucial information about its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular mass of a compound with high accuracy. This technique can differentiate between compounds that have the same nominal mass but different elemental compositions. For this compound (C₅HNS₂), HRMS would be used to experimentally verify its elemental formula by measuring its exact mass to several decimal places. This high level of accuracy is critical for confirming the identity of the synthesized compound and distinguishing it from potential isomers or impurities.

Hypothetical HRMS Data for this compound

| Parameter | Expected Value |

|---|---|

| Formula | C₅HNS₂ |

| Calculated Exact Mass | 136.9550 u |

| Ionization Mode | Electrospray (ESI) or others |

| Observed Ion (e.g., [M+H]⁺) | 137.9628 u |

Note: This table is illustrative. Actual observed values would be determined experimentally.

Fragmentation Pathways and Structural Information

In mass spectrometry, molecules are ionized and can break apart into smaller fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. By analyzing the fragmentation pathways, chemists can deduce the connectivity of atoms within the molecule. For this compound, fragmentation would likely involve the cleavage of the thiazole ring or the loss of the nitrile (-CN) groups. Common fragmentation techniques like collision-induced dissociation (CID) would be employed to systematically break the parent ion and analyze the resulting fragment ions, providing a fingerprint that confirms the compound's structure.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

Electronic spectroscopy investigates the interaction of electromagnetic radiation with a molecule, specifically the transitions of electrons between different energy levels.

Analysis of Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The absorption of light corresponds to the promotion of an electron from a lower energy molecular orbital (like a π bonding orbital) to a higher energy empty orbital (like a π* antibonding orbital). For this compound, which contains a heterocyclic aromatic ring and nitrile groups, the UV-Vis spectrum would be expected to show absorptions corresponding to π → π* and potentially n → π* transitions. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) provide information about the electronic structure and conjugation within the molecule.

Fluorescence and Phosphorescence Studies

Photoluminescence spectroscopy involves the emission of light from a molecule after it has absorbed light. This includes fluorescence (rapid emission from a singlet excited state) and phosphorescence (slower emission from a triplet excited state). While many organic molecules fluoresce, the specific fluorescence and phosphorescence properties of this compound have not been widely reported. Such studies would involve exciting a sample of the compound with a specific wavelength of light and measuring the emitted light's intensity and wavelength. The resulting emission spectra, quantum yield, and excited-state lifetime would provide insights into the molecule's excited-state dynamics and potential applications in materials science or as a fluorescent probe.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern.

For this compound, a successful X-ray crystallographic analysis would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the geometry of the thiazole ring and the nitrile groups.

Crystal packing: How the individual molecules are arranged in the crystal lattice, including any intermolecular interactions like hydrogen bonds or π-π stacking.

This detailed structural model is invaluable for understanding the compound's physical and chemical properties and for designing related molecules with specific functions.

Table of Compounds Mentioned

| Compound Name |

|---|

Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques combine a separation method with a detection method, offering powerful capabilities for analyzing complex mixtures and identifying individual components. chemsrc.com Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable for the characterization of organic molecules like this compound. libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the high-resolving power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. gcms.cz A solution containing this compound would be injected into the LC system, where it travels through a column packed with a stationary phase. The interaction of the compound with this phase separates it from impurities. Upon exiting the column, the compound enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio.

This analysis would confirm the molecular weight of this compound and provide data on its fragmentation pattern, which aids in structural confirmation. It is an essential tool for assessing the purity of a sample and identifying any byproducts from a chemical reaction.

Table 3: Expected LC-MS Data for this compound (Note: This data is hypothetical.)

| Parameter | Value |

|---|---|

| Retention Time (min) | 4.2 |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Observed m/z (M+H)⁺ | 138.98 |

| Molecular Formula | C₅HNS₂ |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, suitable for volatile and thermally stable compounds. In GC-MS, the sample is vaporized and passed through a long capillary column. Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. The separated components then enter the mass spectrometer. Electron impact (EI) is a common ionization method in GC-MS, which often causes extensive fragmentation of the molecule. This fragmentation pattern is highly reproducible and acts as a molecular fingerprint, which can be compared against spectral libraries for positive identification.

Analysis of this compound by GC-MS would provide its retention time and a detailed mass spectrum, allowing for both identification and purity assessment. The fragmentation pattern would reveal characteristic losses of fragments such as CN, S, or HCN, providing further structural evidence.

Table 4: Predicted GC-MS Fragmentation Data for this compound (Note: This data is hypothetical and based on general fragmentation principles.)

| Retention Time (min) | Mass-to-Charge (m/z) | Relative Abundance (%) | Proposed Fragment |

|---|---|---|---|

| 6.8 | 138 | 95 | [M]⁺ (Molecular Ion) |

| 111 | 60 | [M-HCN]⁺ | |

| 86 | 100 | [M-C₂N₂]⁺ |

Applications in Materials Science and Engineering

Organic Electronic Materials

The pursuit of high-performance organic electronic materials has led to the exploration of various molecular architectures. The incorporation of electron-deficient units is a key strategy in the design of n-type and ambipolar organic semiconductors. In this context, 4,5-Thiazoledicarbonitrile emerges as a promising candidate due to its inherent electronic characteristics.

Thiazole-containing compounds have been investigated as components of organic semiconductors. The thiazole (B1198619) ring itself is electron-deficient, and the presence of two nitrile groups at the 4 and 5 positions significantly enhances this property, making this compound a potent electron acceptor moiety. When incorporated into a larger conjugated system, this unit can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the material, which is a crucial factor for achieving efficient electron injection and transport in n-type organic field-effect transistors (OFETs).

The charge transport properties of organic semiconductors are intrinsically linked to their molecular packing in the solid state. While specific charge mobility data for materials solely based on this compound are not extensively documented, related thiazole-containing donor-acceptor polymers have exhibited promising charge transport characteristics. For instance, polymers containing thiazole derivatives have shown hole mobilities in the range of 10⁻³ to 10⁻² cm²/Vs. It is anticipated that the strong intermolecular interactions potentially induced by the dicyano-substituted thiazole core could promote ordered molecular packing, which is beneficial for efficient charge transport.

Table 1: Representative Charge Carrier Mobilities of Thiazole-Containing Organic Semiconductors

| Polymer/Small Molecule | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |

| P3HT | -4.9 | -2.7 | ~10⁻³ - 10⁻² | ~10⁻⁶ |

| Thiazole-based Polymer 1 | -5.4 | -3.2 | ~10⁻³ | Not Reported |

| Thiazole-based Polymer 2 | -5.6 | -3.5 | Not Reported | ~10⁻⁴ |

| Hypothetical this compound-based Polymer | <-5.8 | <-3.8 | Expected to be low | Potentially >10⁻³ |

Note: The values for the hypothetical polymer are estimations based on the expected electronic effects of the 4,5-dicyanothiazole unit.

In the realm of organic light-emitting diodes (OLEDs), materials with high electron affinity are sought after for use in electron transport layers (ETLs) and as host materials for phosphorescent emitters. The low-lying LUMO level of this compound suggests its potential utility in these applications, facilitating electron injection from the cathode and ensuring efficient charge balance within the emissive layer. When used as an acceptor moiety in thermally activated delayed fluorescence (TADF) emitters, the dicyanothiazole unit could contribute to a small singlet-triplet energy splitting (ΔEST), which is a prerequisite for efficient reverse intersystem crossing and high internal quantum efficiencies.

In organic photovoltaics (OPVs), the development of non-fullerene acceptors (NFAs) is a major area of research. The performance of OPV devices is critically dependent on the energy levels of the donor and acceptor materials. The strong electron-accepting nature of this compound makes it an attractive building block for NFAs. By incorporating this unit into a conjugated polymer or small molecule, it is possible to tune the absorption spectrum and energy levels to achieve efficient photo-induced electron transfer from a suitable donor material. Thiazole-containing polymers have been explored as donor materials in OPVs, and the introduction of a dicyanothiazole-based acceptor could lead to high open-circuit voltages (Voc) due to the deep LUMO level.

Polymer Chemistry and Engineering

The reactivity of the nitrile groups and the potential for functionalization of the thiazole ring open up avenues for the use of this compound in polymer chemistry.

While not a conventional monomer for common polymerization reactions like vinyl polymerization, this compound can serve as a precursor or a comonomer in specific polymerization methodologies. The nitrile groups can undergo various chemical transformations to introduce other functional groups, which can then participate in polymerization reactions. For instance, the nitriles could potentially be converted to amines or carboxylic acids, providing handles for polycondensation reactions to form polyamides or polyesters with embedded thiazole units.

A more direct application in polymer chemistry is the incorporation of the 4,5-dicyanothiazole unit into π-conjugated polymer backbones. This is typically achieved through cross-coupling reactions such as Stille, Suzuki, or direct arylation polymerization. By synthesizing di-halogenated or di-stannylated derivatives of this compound, it can be copolymerized with a variety of electron-rich comonomers (donors) to create donor-acceptor (D-A) conjugated polymers.

The inclusion of the strongly electron-accepting dicyanothiazole unit would significantly influence the optoelectronic properties of the resulting polymers. It is expected to lead to materials with narrow bandgaps, which is desirable for applications in organic solar cells and near-infrared photodetectors. The strong intramolecular charge transfer character in such D-A polymers can also give rise to interesting photophysical properties.

Table 2: Expected Properties of π-Conjugated Polymers Incorporating this compound

| Property | Expected Influence of 4,5-Dicyanothiazole Unit | Potential Application |

| Optical Bandgap | Narrowing of the bandgap due to intramolecular charge transfer. | Organic Photovoltaics, Near-Infrared Detectors |

| LUMO Energy Level | Significant lowering of the LUMO energy level. | n-type Organic Semiconductors, Non-Fullerene Acceptors |

| Electron Affinity | Increased electron affinity. | Electron Transport Materials in OLEDs and OPVs |

| Solubility | Can be tailored by attaching solubilizing side chains to the comonomer. | Solution-Processable Organic Electronics |

| Thermal Stability | The rigid thiazole ring is expected to impart good thermal stability. | Stable Organic Electronic Devices |

Supramolecular Chemistry and Self-Assembly

The presence of nitrogen atoms in the thiazole ring and the nitrile groups provides sites for non-covalent interactions, such as hydrogen bonding and coordination with metal ions. These interactions can be exploited in the field of supramolecular chemistry to direct the self-assembly of molecules into well-defined nanostructures.

While specific studies on the supramolecular chemistry of this compound are not widely available, related thiazole-containing molecules have been shown to form coordination polymers and other self-assembled architectures. The nitrogen atoms of the thiazole and nitrile groups can act as ligands for metal centers, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting electronic or porous properties. Furthermore, the planar and polar nature of the dicyanothiazole unit could drive self-assembly through π-π stacking and dipole-dipole interactions, leading to the formation of liquid crystalline phases or ordered thin films.

Design of Molecular Switches and Sensors

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, pH, or temperature. nih.govrsc.org Thiazole-containing compounds, particularly styrylbenzazoles, have been investigated as photoswitches. nih.gov These molecules can undergo light-induced E-Z isomerization. nih.gov The electronic properties of the thiazole ring can be tuned to influence the absorption wavelengths, quantum yields, and thermal stabilities of the switchable states. nih.gov While specific studies on this compound in this context are not available, its electron-withdrawing nitrile groups could theoretically be exploited to modulate the electronic structure of potential photoswitchable molecules.

Formation of Crystalline Organic Frameworks

Crystalline organic frameworks, including Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are porous materials constructed from molecular building blocks. nih.govnih.govmdpi.comethz.ch Thiazole and thiadiazole-based linkers have been utilized in the synthesis of luminescent MOFs. mdpi.com The nitrogen and sulfur atoms of the thiazole ring can serve as coordination sites for metal ions, facilitating the assembly of extended, porous structures. mdpi.com

Recently, thiazolium-linked COFs have been developed for applications in mixed electronic-ionic transport. nih.gov These materials possess uniform pores and pre-designed functionalities, making them suitable platforms for ion and electron transport. nih.gov The dinitrile groups of this compound offer potential reactive sites for polymerization reactions that could lead to the formation of novel COFs, although such frameworks have not been reported.

Catalysis and Photocatalysis (Non-Biological)

Ligands for Transition Metal Catalysis